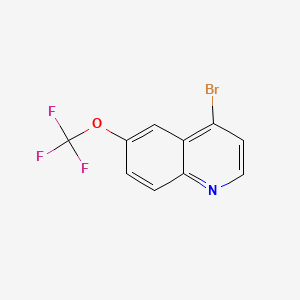

4-Bromo-6-(trifluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWWGBHKEREGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670908 | |

| Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-68-7 | |

| Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-6-(trifluoromethoxy)quinoline. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and information on structurally related compounds to offer a broader context for its potential characteristics and applications in research and drug development.

Core Physicochemical Properties

The unique substitution pattern of this compound, featuring a bromine atom, a trifluoromethoxy group, and a quinoline core, suggests distinct electronic and steric properties that can influence its chemical reactivity, biological activity, and pharmacokinetic profile. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable characteristics in drug candidates.[1]

Identifier and Molecular Details

| Property | Value | Source |

| CAS Number | 1189105-68-7 | [2][3] |

| Molecular Formula | C₁₀H₅BrF₃NO | [2] |

| Molecular Weight | 292.05 g/mol | [2] |

| Purity | ≥97% (Commercially available) | [4] |

Quantitative Physicochemical Data

| Property | This compound | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline (CAS: 882292-61-7) | 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 1701-22-0) | 4-Bromo-6-iodoquinoline (CAS: Not Found) |

| Melting Point (°C) | Data Not Available | N/A | Data Not Available | 173-178 |

| Boiling Point (°C) | Data Not Available | 296.5 at 760 mmHg | 354.6±37.0 (Predicted)[5] | Data Not Available |

| pKa | Data Not Available | Data Not Available | 6.16±0.40 (Predicted)[5] | Data Not Available |

| logP | Data Not Available | 4.02470 | Data Not Available | Data Not Available |

| Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Density (g/cm³) | Data Not Available | 1.606 | 1.771±0.06 (Predicted)[5] | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for the synthesis and characterization of substituted quinolines can be adapted.

General Synthesis Protocol: Modified Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline core. A plausible route to this compound could involve the condensation of a 2-amino-aryl ketone with a compound containing an activated methylene group.

Reaction Scheme:

Starting Materials:

-

2-amino-4-bromobenzotrifluoromethoxide (or a similar precursor)

-

A suitable carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-amino-aryl ketone (1 equivalent) and the carbonyl compound (1.2 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the catalyst with a suitable base.

-

Extraction: Extract the product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

General Analytical Protocol: Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons on the quinoline ring.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethoxy group.[6]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection would be appropriate.[6]

-

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the described protocol.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Analytical Characterization

This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not available in the reviewed literature, the quinoline scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. The presence of the trifluoromethoxy group can significantly influence these properties by enhancing metabolic stability and cell permeability.[1]

Due to the lack of specific experimental data on the biological targets and mechanism of action of this compound, a diagram of its signaling pathway interactions cannot be provided at this time. Further research is required to elucidate its biological functions.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound,97%,价格-幺米Lab实验室 [mgr.ymilab.com]

- 5. 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 1701-22-0 [m.chemicalbook.com]

- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Trifluoromethoxy-Substituted Quinolines: A Technical Guide

The introduction of the trifluoromethoxy (-OCF₃) group into the quinoline scaffold is a critical strategy in medicinal chemistry and materials science. This substitution can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough spectroscopic analysis is essential for the unambiguous structure elucidation and characterization of these novel compounds. This guide provides a comprehensive overview of the key spectroscopic techniques employed, presenting structured data, detailed experimental protocols, and a generalized workflow for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of trifluoromethoxy-substituted quinolines in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular framework, the electronic environment of each nucleus, and through-bond scalar couplings.

Data Presentation: NMR Spectroscopic Data

The following table summarizes representative NMR data for trifluoromethoxy-substituted quinoline derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Compound/Fragment | Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity |

| Aryl-OCF₃ | ¹⁹F | -59.6 to -59.9 | t, J ≈ 10.1 - 10.5 Hz | Triplet |

| Quinolyl-CF₃ (at C-4) | ¹³C | ~123.5 | ¹JCF ≈ 274.6 Hz | Quartet |

| Quinolyl-CF₃ | ¹⁹F | -62.2 | s | Singlet |

| Azomethine proton (CH=N) | ¹H | 8.53 - 8.77 | - | Singlet |

| Azomethine carbon (CH=N) | ¹³C | 162.68 - 164.71 | - | - |

Note: Data is compiled from various sources and represents typical ranges.[2][3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified trifluoromethoxy-substituted quinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.[4] For ¹⁹F NMR, an external standard like CFCl₃ can be used, or shifts can be referenced to a known internal standard.[5]

-

Instrument Setup : Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum with proton decoupling.[6] A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary. The presence of the trifluoromethoxy group will result in quartets for the attached carbon due to ¹JCF coupling.[2][6]

-

¹⁹F NMR Acquisition : Acquire the spectrum over a wide chemical shift range (e.g., +50 to -250 ppm).[7][8] ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[9] Proton decoupling can be used to simplify spectra if necessary.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of trifluoromethoxy-substituted quinolines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.[3] Tandem MS (MS/MS) experiments can be used to probe the fragmentation patterns, offering further structural insights.[10][11]

Data Presentation: High-Resolution Mass Spectrometry (HRMS) Data

| Compound Class | Ionization Method | m/z Calculated (M+H)⁺ | m/z Found (M+H)⁺ |

| Iodo-trifluoromethyldihydroquinolinone | ESI | 530.0434 | 530.0423 |

| Thienyl-trifluoromethyldihydroquinolinone | ESI | 477.9944 | 477.9932 |

| Trifluoromethyl-dihydroquinolinone | ESI | 500.0693 | 500.0685 |

| Bis(trifluoromethyl)-dihydroquinolinone | ESI | 540.0254 | 540.0254 |

Note: Data is extracted from literature on related trifluoromethyl-substituted quinolinones.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation for positive-ion mode analysis.

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or for direct infusion.[11][12]

-

Ionization : Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate intact molecular ions (e.g., [M+H]⁺).[3]

-

Data Acquisition : Acquire mass spectra over a relevant mass range (e.g., m/z 100-1000). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

Tandem MS (MS/MS) : To obtain structural information, select the precursor ion of interest (the molecular ion) and subject it to collision-induced dissociation (CID) to generate product ions.[10] The resulting fragmentation pattern provides clues about the molecule's structure.

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of trifluoromethoxy-substituted quinolines. These techniques provide information about the π-conjugated system and the influence of the trifluoromethoxy substituent on the electronic transitions.[1][2]

Data Presentation: Photophysical Data

| Compound Class | Solvent | Absorption λmax (nm) | Emission λem (nm) |

| Styryl-substituted quinoline | DMSO | 428 | - |

| Fluoroquinolones (general) | Acetone | - | Enhanced Emission |

| Trifluoromethylated quinoline-phenol Schiff bases | DMSO, MeOH, Chloroform | Varies | Varies |

Note: Data compiled from various sources. Specific λmax and λem are highly dependent on the exact molecular structure and solvent.[2][13][14]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., DMSO, methanol, chloroform).[2] The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.0 a.u.).

-

UV-Vis Absorption Spectroscopy :

-

Fluorescence Spectroscopy :

-

Measure the absorption spectrum first to determine the optimal excitation wavelength (usually at or near the λmax).

-

Set the excitation wavelength and scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum emission intensity is denoted as λem.[18] Slit widths for excitation and emission should be optimized to balance signal intensity and spectral resolution.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized trifluoromethoxy-substituted quinoline.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. waters.com [waters.com]

- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence spectroscopy determination of fluoroquinolones by charge-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. florajournal.com [florajournal.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 6-(Trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 6-(trifluoromethoxy)quinoline. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery by detailing the predicted regioselectivity, providing adaptable experimental protocols, and presenting data in a clear, comparative format.

Executive Summary

6-(Trifluoromethoxy)quinoline is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the electrophilic aromatic substitution patterns of this quinoline derivative is crucial for its further functionalization and the creation of diverse molecular libraries. This guide predicts that electrophilic attack will predominantly occur at the C-5 position of the quinoline ring, governed by the combined directing effects of the quinoline nitrogen and the 6-trifluoromethoxy substituent. This prediction is based on established principles of physical organic chemistry and analogies to closely related substituted quinoline systems.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of EAS on 6-(trifluoromethoxy)quinoline is determined by the interplay of the electronic effects of the heterocyclic nitrogen atom and the trifluoromethoxy group.

-

Quinoline Ring System: The pyridine ring of quinoline is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the carbocyclic (benzene) ring. Under the acidic conditions typical for many EAS reactions, the nitrogen is protonated, further deactivating the entire ring system. However, the carbocyclic ring remains the more nucleophilic portion of the molecule. Electrophilic attack on the unsubstituted quinolinium ion preferentially occurs at the C-5 and C-8 positions, as this allows for the formation of a more stable cationic intermediate (Wheland complex) where the aromaticity of the other ring is preserved.[1][2]

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. Despite this deactivation, it functions as an ortho, para-director because the oxygen atom's lone pairs can donate electron density through resonance to stabilize the cationic intermediate.[1] The -OCF₃ group has a notable preference for directing incoming electrophiles to the para position.[1]

Predicted Outcome for 6-(Trifluoromethoxy)quinoline:

-

Electrophilic attack will occur on the more electron-rich carbocyclic ring (positions 5, 7, and 8).

-

The 6-OCF₃ group directs ortho (to C-5 and C-7). The para position is occupied by the ring fusion.

-

The inherent reactivity of the quinoline nucleus favors substitution at C-5 and C-8.

Considering these factors, the C-5 position is the most likely site of electrophilic attack, as it is ortho to the directing -OCF₃ group and is an intrinsically favored position for substitution on the quinoline ring. Substitution at C-7 (ortho to -OCF₃) and C-8 (favored on quinoline) are considered potential minor pathways.

Caption: Logical relationship of directing effects on 6-(trifluoromethoxy)quinoline.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides representative experimental protocols for the nitration, halogenation, and Friedel-Crafts acylation of 6-(trifluoromethoxy)quinoline. The protocols are adapted from established procedures for similarly substituted quinolines and should be considered starting points for optimization.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used to activate adjacent positions for nucleophilic aromatic substitution.

Predicted Reaction: The nitration of 6-(trifluoromethoxy)quinoline is expected to yield primarily 5-nitro-6-(trifluoromethoxy)quinoline .

Caption: Experimental workflow for the nitration of 6-(trifluoromethoxy)quinoline.

Experimental Protocol (Adapted from Nitration of 6-Bromoquinoline[3])

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-salt bath).

-

Addition of Nitrating Agent: Add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH > 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Details | Reference |

| Electrophile | Nitronium ion (NO₂⁺) | [3] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [3] |

| Solvent | Conc. H₂SO₄ | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Predicted Major Product | 5-Nitro-6-(trifluoromethoxy)quinoline | [4][5] |

| Predicted Minor Products | 7-Nitro and 8-Nitro isomers | |

| Key Challenges | Strongly acidic conditions; potential for charring if temperature is not controlled. The deactivating -OCF₃ group may require slightly harsher conditions than more activated substrates. |

Halogenation (Bromination)

Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring, which can be used as a handle for subsequent cross-coupling reactions.

Predicted Reaction: The bromination of 6-(trifluoromethoxy)quinoline is expected to yield primarily 5-bromo-6-(trifluoromethoxy)quinoline .

Experimental Protocol (Adapted from Bromination of 8-methoxyquinoline[6])

-

Reaction Setup: Dissolve 6-(trifluoromethoxy)quinoline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a flask protected from light.

-

Addition of Brominating Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer, and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

| Parameter | Details | Reference |

| Electrophile | Br₂ or Br⁺ equivalent | [6] |

| Reagents | Br₂, N-Bromosuccinimide (NBS) | [6][7] |

| Solvent | CH₂Cl₂, CHCl₃, CH₃CN | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Predicted Major Product | 5-Bromo-6-(trifluoromethoxy)quinoline | [6] |

| Predicted Minor Products | 7-Bromo and 8-Bromo isomers | |

| Key Challenges | The deactivating nature of the substrate may lead to slow reaction times. Over-bromination is possible if excess reagent or harsh conditions are used. |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a method to install an acyl group on an aromatic ring. This reaction is generally challenging with quinolines due to the deactivation of the ring and the tendency of the Lewis acid catalyst to coordinate with the basic nitrogen atom.

Predicted Reaction & Challenges: Direct intermolecular Friedel-Crafts acylation of 6-(trifluoromethoxy)quinoline is expected to be very difficult and result in low yields. The combination of two deactivating factors (the quinoline nitrogen and the -OCF₃ group) makes the ring extremely unreactive towards this transformation. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate to the quinoline nitrogen, adding a positive charge and further deactivating the system. Intramolecular versions of the reaction, where the acylating group is already tethered to the molecule, may be more feasible under forcing conditions using strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent.[8][9]

Due to the low probability of success, a standard protocol for intermolecular acylation is not provided. Researchers attempting this transformation should consider intramolecular strategies or alternative methods for introducing acyl groups, such as metal-catalyzed cross-coupling reactions with a halogenated precursor.

| Parameter | Details | Reference |

| Electrophile | Acylium ion (R-C=O⁺) | [10] |

| Reagents | Acyl chloride, Lewis Acid (e.g., AlCl₃) | [10] |

| Predicted Outcome | Very low to no yield expected | |

| Key Challenges | Extreme deactivation of the aromatic ring by both the protonated nitrogen and the -OCF₃ group. Lewis acid catalyst coordination with the quinoline nitrogen. | [8] |

Reaction Mechanisms

The mechanism for electrophilic aromatic substitution on 6-(trifluoromethoxy)quinoline proceeds through a cationic intermediate known as a Wheland complex or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction.

Caption: General mechanism and stability of intermediates in the EAS of 6-(trifluoromethoxy)quinoline.

Attack at the C-5 position allows for resonance stabilization of the positive charge by the lone pairs of the trifluoromethoxy group's oxygen atom, in addition to preserving the aromaticity of the pyridine ring. This makes the sigma complex for C-5 substitution more stable than those for attack at other positions, leading to it being the major product.

Conclusion

This technical guide outlines the predicted behavior of 6-(trifluoromethoxy)quinoline in electrophilic aromatic substitution reactions. Based on the combined directing effects of the quinoline nucleus and the 6-trifluoromethoxy substituent, electrophilic attack is strongly predicted to occur at the C-5 position. While direct experimental data for this specific substrate is limited, the provided protocols, adapted from analogous systems, offer a robust starting point for synthetic exploration. The information and structured data presented herein are intended to facilitate the efficient design of synthetic routes for novel quinoline-based compounds in pharmaceutical and materials science research. Experimental verification of these predictions is encouraged to further enrich the understanding of this important heterocyclic scaffold.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. acgpubs.org [acgpubs.org]

- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in medicinally important compounds, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of the trifluoromethoxy (-OCF3) group into small molecules is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted quinolines for drug discovery and development.

This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-(trifluoromethoxy)quinoline with various arylboronic acids. This reaction allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the quinoline core, leading to the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester). The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Applications in Medicinal Chemistry

The 4-aryl-6-(trifluoromethoxy)quinoline core is a valuable scaffold in medicinal chemistry. The trifluoromethoxy group at the 6-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The aryl group introduced at the 4-position via Suzuki-Miyaura coupling can be tailored to interact with specific biological targets. Derivatives of this scaffold are of significant interest for the development of novel therapeutics, particularly in oncology and infectious diseases.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While a specific protocol for this compound is not extensively documented in publicly available literature, the following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous bromo-quinoline derivatives with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 75-85 |

| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 70-80 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general method and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethoxy)quinoline product.

-

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-6-(trifluoromethoxy)quinoline as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromo-substituent at the 4-position allows for a wide range of functionalization reactions, enabling the synthesis of diverse libraries of novel quinoline derivatives.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below. It typically involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki, Stille, and Sonogashira couplings) or migratory insertion of an alkene (in the Heck reaction), and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Application Notes:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a diverse range of 4-aryl-6-(trifluoromethoxy)quinolines. These products are valuable scaffolds in drug discovery. The reaction generally proceeds with good to excellent yields and tolerates a wide variety of functional groups on the boronic acid partner.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-85 |

| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 70-80 |

Note: Yields are based on reported data for similar substrates and may require optimization for this compound.[1][2]

Experimental Protocol:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethoxy)quinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Application Notes:

This reaction enables the synthesis of various 4-amino-6-(trifluoromethoxy)quinoline derivatives, which are of great interest in medicinal chemistry. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less nucleophilic amines. Bulky, electron-rich phosphine ligands are generally preferred.

Quantitative Data:

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 88 |

| 2 | Pyrrolidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 85 |

| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | 75 |

| 4 | N-Methylaniline | Pd(OAc)₂ (2) | Josiphos-type (3) | NaOtBu (1.2) | Toluene | 90 | 18 | 80 |

| 5 | Indole | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 70 |

Note: Yields are based on reported data for the amination of similar 6-bromoquinoline substrates and may require optimization.[3][4]

Experimental Protocol:

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and the desired amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature.

-

Stir the reaction for the indicated time, monitoring its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes.

Application Notes:

This reaction allows for the introduction of an alkynyl group at the 4-position of the quinoline core, yielding 4-alkynyl-6-(trifluoromethoxy)quinolines. These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Quantitative Data:

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 80-90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 75-85 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 80 | 12 | 70-80 |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | RT | 20 | 70-80 |

| 5 | (4-Ethynylphenyl)methanol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 90 | 10 | 65-75 |

Note: Yields are based on reported data for similar bromoquinoline substrates and may require optimization.[5][6]

Experimental Protocol:

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate the flask and backfill with an inert gas. Repeat this three times.

-

Add the anhydrous solvent, the terminal alkyne, and the base via syringe.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-alkynyl-6-(trifluoromethoxy)quinoline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application Notes:

The Heck reaction of this compound with various alkenes can be employed to synthesize 4-alkenyl-6-(trifluoromethoxy)quinolines. The regioselectivity of the alkene insertion is a key consideration and is often controlled by steric and electronic factors. Phosphine-free catalyst systems or those with bulky phosphine ligands are commonly used.

Quantitative Data:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 60-70 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 18 | 70-80 |

| 3 | Ethyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 65-75 |

| 4 | Acrylonitrile | PdCl₂ (5) | - | Et₃N | Toluene | 110 | 20 | 55-65 |

Note: Specific data for this compound is limited. The provided data is based on general Heck reaction protocols for aryl bromides and will likely require significant optimization.[7][8]

Experimental Protocol:

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (if required, e.g., P(o-tol)₃, 4 mol%)

-

Base (e.g., Et₃N, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, combine this compound, the palladium catalyst, and ligand (if used).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent, the alkene, and the base.

-

Seal the tube and heat the reaction mixture to the specified temperature with stirring.

-

Monitor the reaction's progress.

-

After completion, cool the mixture, dilute with an organic solvent, and filter.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organic halide.

Application Notes:

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation. While it is a powerful and versatile reaction, the toxicity of organotin compounds is a significant drawback. This reaction can be used to introduce various aryl, heteroaryl, or vinyl groups at the 4-position of the quinoline ring.

Quantitative Data:

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 70-80 |

| 2 | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 80 | 18 | 65-75 |

| 3 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | DMF | 90 | 16 | 70-80 |

| 4 | (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (2) | SPhos (4) | CsF | 1,4-Dioxane | 100 | 20 | 75-85 |

Experimental Protocol:

Materials:

-

This compound (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous, degassed solvent followed by the organostannane via syringe.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

-

Stir for 30 minutes, then filter the mixture through celite.

-

Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-6-(trifluoromethoxy)quinoline with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceutical agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position, modulated by the electron-withdrawing trifluoromethoxy group at the 6-position, offers a versatile handle for further molecular elaboration.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The reactivity of the aryl halide is a key factor in the success of the coupling, with the general trend being I > Br > Cl.[3] For aryl bromides, the reaction often requires heating, although room temperature protocols have been developed.[3][4] The presence of electron-withdrawing groups on the aryl halide can influence the reaction rate.[5]

This protocol outlines both traditional copper-catalyzed and modern copper-free conditions, providing researchers with options to best suit their substrate scope and laboratory capabilities.

Experimental Protocols

Two primary protocols are presented: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative. The choice of method may depend on the sensitivity of the substrates to copper, the desired purity of the product, and the potential for alkyne homocoupling (Glaser coupling), which can be a side reaction in the presence of copper.[6]

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for the Sonogashira coupling of aryl bromides.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

-

Solvent (e.g., Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

-

Add the solvent (e.g., Toluene, 5-10 mL per mmol of the quinoline substrate) and the amine base (e.g., Et₃N, 2-3 eq.).

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-6-(trifluoromethoxy)quinoline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper-sensitive functional groups are present or to avoid the formation of alkyne homocoupling byproducts.[6]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., (AllylPdCl)₂, Pd(OAc)₂)

-

Phosphine ligand (e.g., P(t-Bu)₃)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

-

Solvent (e.g., DMF, Dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

-

Add the solvent (e.g., DMF) and stir for a few minutes to allow for the formation of the active catalyst.

-

Add this compound (1.0 eq.), the base (e.g., Cs₂CO₃, 2.0 eq.), and the terminal alkyne (1.2 eq.).

-

Stir the reaction at room temperature or heat to a temperature between 50-100 °C, depending on the substrate.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (3) | Et₃N (2) | Toluene | RT | 85 | [7] |

| 2 | 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (3) | Et₃N (2) | Toluene | RT | 82 | [7] |

| 3 | Bromobenzene | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | - | Cs₂CO₃ (2) | DMF | RT | 95 | [6] |

| 4 | 4-Bromotoluene | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | i-Pr₂NH (7) | THF | RT | 89 | [8] |

| 5 | 4-Bromoanisole | Phenylacetylene | PdCl₂(CH₃CN)₂ | Cyclopropylphosphine | - | Et₃N | Water (3% PTS) | RT | 96 | [4] |

Note: The yields and conditions are illustrative and may require optimization for the specific substrate this compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol.

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

The Versatile Building Block: 4-Bromo-6-(trifluoromethoxy)quinoline in Modern Medicinal Chemistry

Introduction

4-Bromo-6-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The quinoline scaffold itself is a prominent feature in a wide array of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 6-position offers unique opportunities for selective functionalization, making it a valuable tool for medicinal chemists in the design and development of new drugs.

The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The trifluoromethoxy group at the C6 position can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This document provides an overview of the application of this compound as a building block in medicinal chemistry, with a focus on its use in the synthesis of potential kinase inhibitors. While specific experimental data for this compound is limited in the public domain, this report provides representative protocols and data based on closely related 4-bromoquinoline analogs to illustrate its synthetic utility.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions on analogous 6-bromoquinoline scaffolds. These data are compiled based on typical outcomes for similar substrates under optimized conditions and serve as a guideline for the expected reactivity of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 6-Bromoquinoline Analogs

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 6-Phenylquinoline derivative | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinoline derivative | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)quinoline derivative | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)quinoline derivative | 75-85 |

| 5 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)quinoline derivative | 70-80 |

Table 2: Representative Yields for Buchwald-Hartwig Amination of 6-Bromoquinoline Analogs

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Aniline | 6-(Phenylamino)quinoline derivative | ~85-95% |

| 2 | Morpholine | 6-Morpholinoquinoline derivative | ~80-90% |

| 3 | Benzylamine | 6-(Benzylamino)quinoline derivative | ~75-85% |

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for this compound. Optimization of reaction parameters is often necessary to achieve the best results.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-6-(trifluoromethoxy)quinolines via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethoxy)quinoline.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-6-(trifluoromethoxy)quinolines via a Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous, degassed toluene

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C.

-

Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-(trifluoromethoxy)quinoline derivative.

Mandatory Visualization

The following diagrams illustrate the general workflow for the application of this compound as a building block and a representative signaling pathway that could be targeted by its derivatives.

Caption: Synthetic workflow using this compound.

Caption: Inhibition of a generic RTK signaling pathway.

Synthesis of Bioactive Molecules from 4-Bromo-6-(trifluoromethoxy)quinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-Bromo-6-(trifluoromethoxy)quinoline as a key building block. The trifluoromethoxy group at the 6-position offers unique electronic properties and metabolic stability, making this scaffold attractive for the development of novel therapeutic agents. This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, enabling the introduction of diverse functionalities at the 4-position of the quinoline core.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. The starting material, this compound, provides a versatile platform for generating libraries of novel compounds for drug discovery programs. The bromine atom at the 4-position is amenable to various cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing aryl, amino, and alkynyl moieties.

Synthetic Pathways Overview

The functionalization of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The general synthetic routes to introduce aryl, amino, and alkynyl groups at the 4-position are depicted below.

Caption: Synthetic routes from this compound.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-(trifluoromethoxy)quinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the quinoline ring. These derivatives have shown significant potential as anticancer agents.

Quantitative Data on Bioactive 6-Aryl-4-(substituted)quinoline Derivatives

While specific bioactivity data for derivatives of 4-Aryl-6-(trifluoromethoxy)quinoline is not extensively available in the public domain, structurally related compounds have demonstrated potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of representative 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives against various human cancer cell lines.

| Compound ID | R Group (at C6) | Cancer Cell Line | IC50 (µM) |

| 14u | 4-fluorophenyl | Huh7 (Liver) | 0.03 |

| MCF-7 (Breast) | 0.18 | ||

| SGC-7901 (Gastric) | 0.09 |

Data is for structurally related 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives and serves as a reference for the potential bioactivity of compounds synthesized from this compound.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[4]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[4]

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[4]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethoxy)quinoline.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-(trifluoromethoxy)quinoline Derivatives

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds, enabling the coupling of a wide variety of amines with aryl halides. This reaction is instrumental in preparing 4-aminoquinoline derivatives, a class of compounds known for their anticancer and antimalarial activities.

Quantitative Data on Bioactive 4-Anilinoquinazoline and 4-Aroylquinoline Derivatives

Direct bioactivity data for 4-amino-6-(trifluoromethoxy)quinoline derivatives is limited. However, related 4-anilinoquinazolines and 4-aroylquinolines have shown potent anticancer effects.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| 4-Anilinoquinazoline derivative | PC-3 (Prostate) | 13.0 |

| 4-Aroylquinoline derivative | KB (Oral) | 0.217 |

| HT-29 (Colon) | 0.327 | |

| MKN45 (Gastric) | 0.239 |

Data is for structurally related compounds and provides a benchmark for the potential bioactivity of 4-amino-6-(trifluoromethoxy)quinoline derivatives.[5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-Bromo-6-(trifluoromethoxy)quinoline in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Its unique electronic and steric properties allow for versatile interactions with the ATP-binding pocket of various protein kinases. The specific derivative, 4-Bromo-6-(trifluoromethoxy)quinoline, represents a highly valuable starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The trifluoromethoxy group at the 6-position enhances metabolic stability and lipophilicity, which can improve cell permeability and overall pharmacokinetic properties of the resulting inhibitor candidates. This document provides detailed application notes and protocols for leveraging this compound in a kinase inhibitor discovery campaign.

Rationale for Use in Kinase Inhibitor Design

The strategic placement of the bromo and trifluoromethoxy groups on the quinoline core offers several advantages for drug discovery:

-

Synthetic Tractability: The 4-bromo substituent is readily displaced or coupled using a variety of well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups. This facilitates the rapid generation of a library of analogues for SAR studies.

-

Targeting the ATP-Binding Site: The 4-position of the quinoline ring is often directed towards the solvent-exposed region of the kinase ATP-binding site. Modifications at this position can be tailored to interact with specific amino acid residues, thereby influencing inhibitor potency and selectivity.

-

Improved Physicochemical Properties: The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can lead to improved oral bioavailability and a longer half-life of the drug candidate.

Potential Kinase Targets

Based on the extensive literature on quinoline-based kinase inhibitors, derivatives of this compound are promising candidates for targeting several important kinase families implicated in cancer and other diseases:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors. The quinoline scaffold is a well-established core for EGFR inhibitors.[1][2][3][4][5]

-

RAF Kinases (B-RAF, C-RAF): Central components of the MAPK/ERK signaling pathway, with B-RAF mutations being a major driver in melanoma.[6]

-

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Involved in cell survival and proliferation, and a potential target in various cancers.[7]

-

Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of kinases.

Illustrative Data on Hypothetical Derivatives

The following table summarizes hypothetical data for a series of compounds derived from this compound. This data is for illustrative purposes to demonstrate how results from a screening campaign could be presented.

| Compound ID | R-Group at 4-position | Target Kinase | IC50 (nM) | Cell Proliferation (GI50, µM) |

| Lead-001 | 3-chloro-4-fluoroaniline | EGFR | 50 | 0.8 |

| Lead-002 | 4-(piperazin-1-yl)aniline | SGK1 | 25 | 0.5 |

| Lead-003 | 4-methyl-3-(trifluoromethyl)aniline | B-RAF (V600E) | 15 | 0.2 |

| Lead-004 | Pyrazole-4-boronic acid | C-RAF | 75 | 1.2 |

| Lead-005 | 3-ethynylaniline | EGFR (T790M) | 30 | 0.6 |

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-6-(trifluoromethoxy)quinoline Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of 4-anilino-6-(trifluoromethoxy)quinoline derivatives from the parent 4-bromo compound.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-6-(trifluoromethoxy)quinoline derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)